Retinotaurine

Description

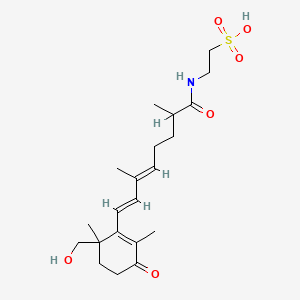

Structure

3D Structure

Properties

CAS No. |

81957-68-8 |

|---|---|

Molecular Formula |

C21H33NO6S |

Molecular Weight |

427.6 g/mol |

IUPAC Name |

2-[[(5E,7E)-8-[6-(hydroxymethyl)-2,6-dimethyl-3-oxocyclohexen-1-yl]-2,6-dimethylocta-5,7-dienoyl]amino]ethanesulfonic acid |

InChI |

InChI=1S/C21H33NO6S/c1-15(6-5-7-16(2)20(25)22-12-13-29(26,27)28)8-9-18-17(3)19(24)10-11-21(18,4)14-23/h6,8-9,16,23H,5,7,10-14H2,1-4H3,(H,22,25)(H,26,27,28)/b9-8+,15-6+ |

InChI Key |

BOVLETMKONPOKL-PVLPBTDDSA-N |

SMILES |

CC1=C(C(CCC1=O)(C)CO)C=CC(=CCCC(C)C(=O)NCCS(=O)(=O)O)C |

Isomeric SMILES |

CC1=C(C(CCC1=O)(C)CO)/C=C/C(=C/CCC(C)C(=O)NCCS(=O)(=O)O)/C |

Canonical SMILES |

CC1=C(C(CCC1=O)(C)CO)C=CC(=CCCC(C)C(=O)NCCS(=O)(=O)O)C |

Synonyms |

2-(8-(6-(hydroxymethyl)-2,6-dimethyl-3-oxo-1-cyclohexen-1-yl)-2,6-dimethyl-5,7-octadienamido)ethanesulfonic acid retinotaurine |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Retinotaurine

Identification of Precursors: Retinoic Acid and Taurine (B1682933)

The journey to forming retinotaurine begins with two key precursor molecules: all-trans-retinoic acid and taurine. annualreviews.orgal-edu.comresearchgate.net All-trans-retinoic acid, a vital derivative of vitamin A, is well-established for its role in regulating gene expression and cellular processes. nih.govresearchgate.netnih.gov Taurine, a sulfur-containing amino acid, is abundant in many tissues and participates in various physiological functions, including the conjugation of bile acids. annualreviews.orgucl.ac.uk The chemical structure of this compound reveals a retinoid portion linked to an ethanesulfonic acid group, indicative of the conjugation of these two precursors. ontosight.ai This conjugation is a recognized metabolic pathway for various endogenous and xenobiotic compounds. annualreviews.orgal-edu.com

Enzymatic Mechanisms of Conjugation and Formation

The formation of this compound from retinoic acid and taurine is not a spontaneous event but is orchestrated by specific enzymatic machinery within the cell.

Proposed Amidation Pathways

The conjugation of retinoic acid with taurine is proposed to occur through an amidation reaction, forming a peptide-like bond. al-edu.comucl.ac.uk This process is generally a two-step mechanism. al-edu.com The first step involves the activation of the carboxyl group of the xenobiotic acid, in this case, retinoic acid, to form a reactive acyl-CoA thioester. al-edu.com The second step is the transfer of the acyl group to the amino group of the amino acid, which is taurine in this context. al-edu.com This pathway is analogous to the well-studied conjugation of bile acids with taurine and glycine. annualreviews.orgnih.gov

Role of Specific Cellular Compartments in Biosynthesis

While the precise subcellular location for this compound synthesis is not definitively established, insights can be drawn from related metabolic processes. The enzymes responsible for bile acid conjugation, bile acid-CoA synthetase (BACS) and bile acid-CoA:amino acid N-acetyltransferase (BAT), are known to be active in the liver. nih.gov Given the similarity in the conjugation reaction, it is plausible that this compound biosynthesis also occurs predominantly in the liver, a central hub for retinoid metabolism. ucl.ac.ukwikipedia.org The involvement of microsomal and cytosolic enzymes in the preceding steps of retinoic acid synthesis further suggests that the final conjugation step might also be localized to these cellular compartments. nih.gov

Position within the Broader Retinoid Metabolic Cascade

This compound formation is an integral part of the larger, intricate network of retinoid metabolism, representing a terminal step in the processing of retinoic acid.

Pathways of Retinol (B82714) and Retinaldehyde Conversion to Retinoic Acid

The biosynthesis of retinoic acid, the direct precursor to this compound, is a two-step oxidative process. nih.govresearchgate.netnih.gov It begins with the reversible oxidation of retinol (vitamin A) to retinaldehyde. nih.govvivierskin.com This conversion is catalyzed by a group of enzymes known as retinol dehydrogenases (RDHs). nih.govdermaspa.caresearchgate.net Subsequently, retinaldehyde undergoes an irreversible oxidation to form retinoic acid, a reaction mediated by retinaldehyde dehydrogenases (RALDHs). nih.govvivierskin.comdermaspa.ca The regulation of these enzymatic steps is crucial for maintaining appropriate levels of retinoic acid in the body. nih.govresearchgate.net

Oxidative and Reductive Metabolic Processes of Retinoic Acid Preceding Conjugation

Before its conjugation with taurine, retinoic acid can undergo several other metabolic transformations. These include hydroxylation and oxidation, leading to the formation of metabolites such as 4-hydroxy-retinoic acid and 4-oxo-retinoic acid. drugbank.combio-rad.com These oxidative processes are primarily carried out by cytochrome P450 enzymes, particularly the CYP26 family. bio-rad.comnih.gov Retinoic acid can also be converted to other isomers, such as 13-cis-retinoic acid. drugbank.com The formation of this compound is considered a significant pathway for the elimination of retinoic acid, as it produces a more polar, water-soluble compound that can be readily excreted in the bile. findzebra.comcapes.gov.brnih.gov This conjugation represents a detoxification and excretory pathway for retinoic acid. ucl.ac.uknih.gov

Physiological Disposition and Elimination of Retinotaurine

Primary Excretion Routes: Biliary and Renal Pathways

The primary route for the elimination of retinotaurine is through biliary excretion. findzebra.com Following the administration of all-trans-retinoic acid in rats, this compound is a notable metabolite found in the bile. oup.comnih.gov Studies have shown that a significant portion of administered retinoic acid is metabolized and excreted into the bile, with this compound being one of the key components of this biliary radioactivity. oup.com Specifically, after an intrajugular injection of all-trans-[11,12-3H2]-retinoic acid, this compound accounted for about 10% of the total biliary radioactivity, which equated to 6% of the initial dose. oup.com

While biliary excretion is the predominant pathway, metabolites of tretinoin (B1684217) (all-trans-retinoic acid), which include this compound, are also found in the urine. drugbank.com This suggests that renal excretion serves as a secondary, albeit less significant, pathway for the elimination of this compound and other retinoid metabolites. drugbank.comyoutube.com The increased polarity of metabolites like this compound, due to conjugation, generally makes them more susceptible to both renal and biliary excretion. youtube.com

Investigation of Enterohepatic Circulation and Potential Resorption

The presence of this compound in the bile raises the possibility of its involvement in enterohepatic circulation, a process where substances excreted in the bile are reabsorbed in the intestine and returned to the liver. oup.comcapes.gov.br Evidence for an enterohepatic circulation of general retinol (B82714) and retinoic acid metabolites has been established. oup.com When bile containing radiolabeled metabolites was introduced into the intestinal loop of a recipient rat, approximately 30% of the radioactivity was subsequently excreted in the bile of the recipient rat within 24 hours. oup.com

However, the extent to which this compound itself is resorbed is a subject of investigation. oup.com It is currently unknown whether amidases from the intestinal microflora can hydrolyze the amide bond linking retinoic acid and taurine (B1682933). oup.com Such a cleavage would be necessary to release the retinoid for potential resorption and subsequent reutilization. oup.com Given that this compound has very little to no biological activity, it is largely considered an end-product for excretion. oup.comfindzebra.com

Comparative Metabolic Fates with Other Retinoid Conjugates (e.g., Retinoyl Beta-Glucuronide)

The metabolic fate of this compound can be better understood when compared to other retinoid conjugates, particularly retinoyl beta-glucuronide. Both are significant biliary metabolites of retinoic acid. oup.comnih.gov

Excretion Kinetics: In studies with normal rats, both this compound and retinoyl beta-glucuronide were found in comparable concentrations in bile over a 24-hour collection period. oup.com However, their excretion profiles differ in timing. Retinoyl beta-glucuronide reaches its maximum concentration in the bile approximately 2 hours after administration of retinoic acid, after which its levels rapidly decline. nih.gov In contrast, this compound appears in the bile about 2 hours later than the glucuronide, reaching its peak concentration between 4 to 6 hours post-administration. oup.comnih.gov

Biological Activity: A crucial difference lies in their biological activity. Retinoyl beta-glucuronide retains significant biological activity and can serve as a source of retinoic acid for target tissues. oup.comknu.edu.afnih.gov In contrast, this compound is considered to have very little or no biological activity and is primarily viewed as an excretory form of retinoic acid. oup.comfindzebra.com

Formation: this compound is formed through the conjugation of a retinoic acid metabolite with taurine. oup.comannualreviews.org Retinoyl beta-glucuronide is formed by the interaction of retinoic acid with UDP-glucuronic acid, a reaction catalyzed by glucuronyltransferases. knu.edu.afgmpua.com This process of glucuronidation is a common pathway for the detoxification and excretion of various compounds. mdpi.com

Table 1: Comparative Excretion of this compound and Retinoyl Beta-Glucuronide in Rat Bile

| Feature | This compound | Retinoyl Beta-Glucuronide |

| Primary Excretion Route | Biliary oup.comfindzebra.com | Biliary oup.com |

| Peak Concentration in Bile | 4 to 6 hours post-administration oup.comnih.gov | 2 hours post-administration nih.gov |

| Biological Activity | Very little to none oup.comfindzebra.com | Biologically active oup.comknu.edu.afnih.gov |

| Conjugation Moiety | Taurine oup.comannualreviews.org | Glucuronic acid knu.edu.afgmpua.com |

Molecular and Cellular Localization of Retinotaurine

Subcellular Distribution Studies

Direct, high-resolution studies pinpointing the precise subcellular compartment of retinotaurine are not extensively detailed in the literature. However, its localization can be inferred from the distribution of its precursors and related enzymes. Taurine (B1682933) is found in high concentration in the soluble fraction of cells, suggesting a cytosolic presence. rotman-baycrest.on.ca In rat brain, approximately 70% of taurine is located in the soluble fraction (cytosol). rotman-baycrest.on.ca Similarly, cellular glutathione, another key molecule in cellular metabolism, is predominantly cytosolic (85-95%). ucl.ac.uk

The retinoid components, such as retinol (B82714) and retinaldehyde, are chaperoned within the cell by cellular retinol-binding proteins (CRBPs) in the cytoplasm to facilitate their transport and prevent nonspecific reactions. nih.govnih.gov The enzymes responsible for retinoid metabolism are also found in specific subcellular locations, such as microsomes and the cytosol. nih.gov Given that this compound is formed from the reaction between a retinoid and taurine, its synthesis is presumed to occur in the cytoplasm, where both precursors are available. nih.govannualreviews.org Following its synthesis, it may be compartmentalized or transported out of the cell, as evidenced by its presence in bile. annualreviews.orggmpua.com

| Molecule | Predominant Subcellular Location | Reference |

|---|---|---|

| Taurine | Cytosol (Soluble Fraction) | rotman-baycrest.on.ca |

| Retinoids (Retinol, Retinaldehyde) | Cytoplasm (bound to CRBPs), Nucleus | nih.govnih.gov |

| Cellular Retinol-Binding Protein (CRBP) | Cytoplasm | nih.gov |

| Acyl-CoA:retinol acyltransferase (ARAT) | Microsomes | nih.gov |

Cellular Specificity of this compound Presence

The presence of this compound is highly specific to certain cell types, which is dictated by the high concentrations of its precursor molecules, taurine and retinaldehyde.

Photoreceptor Cells: The most significant site of this compound (specifically A1-taurine or A1T) presence and function is within the photoreceptor cells (rods and cones) of the retina. nih.govnih.gov Taurine is the most abundant free amino acid in photoreceptor cells. nih.govnih.gov this compound is formed in these cells through a reversible Schiff base linkage between all-trans-retinaldehyde and taurine. nih.govnih.gov This formation is considered a mechanism for sequestering retinaldehyde, which can be toxic if not handled efficiently. nih.govnih.gov The amphiphilic nature of this compound, with its hydrophobic retinoid moiety and negatively charged sulfonate group, may help chaperone the otherwise poorly soluble retinaldehyde in the aqueous environment of the cell. nih.gov Studies in mice have shown that depletion of taurine leads to a reduction in ocular this compound levels, which is associated with reduced photoreceptor light-sensitivity. nih.gov

Hepatocytes (Liver Cells): this compound has also been identified as a biliary metabolite, which indicates its synthesis in or processing by liver cells (hepatocytes). annualreviews.orggmpua.com In this context, it is formed from the reaction of retinoic acid with taurine. annualreviews.org This conjugation is considered a detoxification pathway, converting a potentially toxic compound into a water-soluble form that can be excreted in the bile. rotman-baycrest.on.caannualreviews.org

| Cell Type | Formed From | Proposed Function | Reference |

|---|---|---|---|

| Photoreceptor Cells (Retina) | Retinaldehyde + Taurine | Reservoir and chaperone for retinaldehyde | nih.govnih.gov |

| Hepatocytes (Liver) | Retinoic Acid + Taurine | Detoxification and biliary excretion | annualreviews.orggmpua.com |

Assessment of Biological Activity and Functionality

Evaluation of Intrinsic Bioactivity in Cellular Processes

The intrinsic biological activity of a compound refers to its ability to elicit a functional response at a cellular level. For retinotaurine, this has been primarily assessed through both in vitro and in vivo models, with a consistent finding of limited to no direct biological effect.

Currently, there is a notable scarcity of published research detailing specific in vitro cellular assays conducted on this compound. The majority of in vitro studies have concentrated on its parent compound, all-trans-retinoic acid (ATRA), and other retinoids to elucidate their effects on cell proliferation, differentiation, and apoptosis. mdpi.commdpi.comnih.govnih.gov For instance, studies on various cancer cell lines have shown that ATRA can reduce cell proliferation and induce differentiation. mdpi.comnih.gov Similarly, in vitro models using vascular smooth muscle cells have demonstrated ATRA's inhibitory effects on proliferation and migration. mdpi.com

While direct in vitro data on this compound is limited, the existing literature on its in vivo behavior and metabolic fate strongly suggests a lack of significant intrinsic activity. It is hypothesized that if subjected to in vitro assays, such as those measuring retinoic acid receptor (RAR) activation or downstream gene expression, this compound would likely show negligible effects compared to potent retinoids like ATRA. nih.govnih.gov The formation of this compound involves the conjugation of retinoic acid with taurine (B1682933), a process that typically serves to increase water solubility and facilitate excretion, rather than to create a biologically active molecule. oup.comannualreviews.org

Table 1: Comparative in Vitro Activity of Retinoids (Hypothetical based on existing data)

| Compound | Receptor Binding (RAR) | Target Gene Activation | Cell Proliferation Inhibition |

| All-trans-retinoic acid (ATRA) | High | High | High |

| This compound | Negligible (Predicted) | Negligible (Predicted) | Negligible (Predicted) |

| Retinol (B82714) | Low | Low | Low |

This table is a representation based on the characterization of this compound as an inactive metabolite and lacks direct experimental data for this compound in these specific assays.

A pivotal study directly evaluated the biological activity of this compound in a vitamin A-deficient animal model. nih.gov The study utilized a vaginal smear assay in rats, a classic method to assess vitamin A activity where deficiency leads to cornification of vaginal epithelial cells. The ability of a compound to reverse this cornification is a direct measure of its vitamin A-like biological activity.

Animal studies have also been crucial in understanding the broader context of vitamin A metabolism, where deficiency leads to a range of physiological impairments, including compromised immune function and altered bone health. mdpi.comfrontiersin.orgnih.gov The efficient excretion of metabolites like this compound is a key part of preventing the accumulation of active retinoids, which can be toxic at high concentrations.

In Vitro Cellular Assays and Models

Characterization as an Inactive Metabolic End-Product

This compound is recognized as a major biliary metabolite of all-trans-retinoic acid. oup.comnih.gov Its formation occurs through the conjugation of the carboxylic acid group of retinoic acid with the amino group of taurine. oup.comannualreviews.org This conjugation significantly increases the polarity of the retinoid molecule, a common metabolic strategy for detoxification and elimination of compounds from the body.

The characterization of this compound as an inactive end-product is supported by several lines of evidence:

Low Biological Activity: As demonstrated in the in vivo vaginal smear assay, this compound lacks significant vitamin A-like activity. nih.gov

Excretory Pathway: It is found in significant quantities in the bile, which is a primary route for the elimination of waste products from the liver. oup.comnih.govresearchgate.net

Chemical Structure: The addition of the highly polar taurine group is indicative of a molecule prepared for excretion rather than for interaction with nuclear receptors like RARs. oup.com

Table 2: Properties of this compound as a Metabolite

| Property | Description | Implication |

| Formation | Conjugation of all-trans-retinoic acid with taurine. oup.comannualreviews.org | Increased water solubility. |

| Primary Location | Found in significant amounts in bile. oup.comnih.govresearchgate.net | Part of the excretory pathway. |

| Biological Activity | Less than 1% of the activity of all-trans-retinoic acid. nih.gov | Inactive end-product. |

This body of evidence firmly establishes this compound as a terminal metabolite in the catabolic pathway of retinoic acid, representing a mechanism for the disposal of excess retinoids.

Implications for Retinoid Homeostasis and Gradients

Retinoid homeostasis is a tightly regulated process that ensures adequate levels of active retinoids, like all-trans-retinoic acid, are available for essential biological functions without reaching toxic concentrations. nih.govfrontiersin.orgnih.gov The synthesis, transport, and degradation of retinoids are all meticulously controlled.

The formation and excretion of this compound play a crucial role in maintaining this delicate balance. By converting biologically potent ATRA into an inactive, water-soluble conjugate, the body can efficiently clear excess retinoids. oup.comnih.govnih.gov This clearance mechanism is vital for several reasons:

Prevention of Toxicity: High levels of retinoic acid are known to be teratogenic and can cause a condition known as hypervitaminosis A. The conversion to this compound is a key detoxification step.

Maintenance of Gradients: The precise spatial and temporal gradients of ATRA are critical for embryonic development and tissue differentiation. The rapid inactivation and clearance of ATRA, in part through the formation of this compound, are essential for establishing and maintaining these gradients.

Analytical Methodologies for Retinotaurine and Retinoids

Sample Preparation and Extraction Protocols for Biological Matrices

A crucial first step in analyzing retinoids from biological sources is their extraction from the intricate sample matrix. The selection of an appropriate extraction protocol is contingent on the specific biological material (such as plasma, tissues, or ocular fluids) and the particular retinoids of interest.

For the extraction of retinoids like retinoic acid and its derivatives from plasma, liquid-liquid extraction is a frequently used method. semanticscholar.org A typical protocol may involve protein precipitation with a solvent like acetonitrile (B52724), followed by the extraction of retinoids into a solvent such as hexane (B92381). semanticscholar.org To enhance the recovery of more polar retinoids, the aqueous layer can be acidified prior to a subsequent extraction. semanticscholar.org The organic phases are then pooled, evaporated to dryness, and the resulting residue is redissolved in a suitable solvent for chromatographic analysis. semanticscholar.orgthermofisher.com Solid-phase extraction (SPE) presents an alternative to liquid-liquid extraction, offering benefits like increased sample throughput and decreased solvent usage. nih.gov

For tissue samples, the procedure commonly starts with homogenization in a buffer, followed by extraction techniques similar to those employed for plasma. nih.gov Given the susceptibility of retinoids to degradation from light and oxidation, it is imperative to handle samples with care, often under low-light conditions and at reduced temperatures. semanticscholar.orgnih.gov

Chromatographic Separation Techniques

Chromatography is central to retinoid analysis, enabling the separation of individual retinoids from a complex mixture. High-performance liquid chromatography is the predominant technique, though gas chromatography also finds application.

High-Performance Liquid Chromatography (HPLC) Variations

HPLC is particularly well-suited for separating thermally unstable and non-volatile compounds such as retinoids. jfda-online.com

Reversed-Phase HPLC (RP-HPLC): This is the most prevalent HPLC mode for retinoid analysis, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. nih.govresearchgate.net A mobile phase for separating a variety of retinoids, including retinol (B82714), retinal isomers, and retinoic acid, might involve a gradient of acetonitrile in water, often with the addition of a small amount of an acid like formic acid or a buffer like ammonium (B1175870) acetate (B1210297) to enhance peak shape and resolution. thermofisher.comresearchgate.net For example, a gradient system can effectively separate multiple retinoids within a single run. nih.gov

Normal-Phase HPLC (NP-HPLC): This method employs a polar stationary phase (like silica) and a non-polar mobile phase (such as hexane with a polar modifier like isopropanol (B130326) or dioxane). researchgate.netsav.sk NP-HPLC can be especially effective for the separation of geometric isomers of retinoids, for instance, all-trans- and 13-cis-retinoic acid. sav.sk

Interactive Table: HPLC Methods for Retinoid Analysis

| Technique | Stationary Phase | Mobile Phase Example | Analytes Separated | Reference |

|---|---|---|---|---|

| RP-HPLC | C18 | Acetonitrile/Water/Formic Acid Gradient | Retinol, Retinal, Retinoic Acid Isomers | thermofisher.com |

| NP-HPLC | Silica | Hexane/Isopropanol/Acetic Acid | all-trans-Retinoic Acid, 13-cis-Retinoic Acid | sav.sk |

| RP-HPLC | C18 | Methanol/Ammonium Acetate Buffer | Retinol, Retinoic Acid Isomers, Tocopherols | researchgate.net |

Gas Chromatography (GC) Applications

While not as common as HPLC for retinoid analysis due to the thermal lability and low volatility of many of these compounds, GC can be utilized for the analysis of certain retinoid derivatives. nih.govresearchgate.net To be suitable for GC analysis, retinoids often need to be derivatized to increase their volatility and thermal stability. nih.gov For example, retinoic acid can be converted to its methyl ester. journalagent.com The derivatized sample is then introduced into the GC system for separation on a capillary column. nih.gov

Detection and Quantification Approaches

Following chromatographic separation, sensitive and specific detection methods are essential for the identification and quantification of retinotaurine and other retinoids.

Spectrophotometric and Fluorometric Methods

UV-Vis Spectrophotometry: The conjugated polyene structure of many retinoids results in strong ultraviolet (UV) absorbance, typically between 325-380 nm. nih.govresearchgate.net This characteristic allows for their detection and quantification with a UV-Vis detector following HPLC separation. nih.govscirp.org Different retinoids exhibit distinct absorption maxima, which can assist in their identification. scirp.org

Fluorometric Detection: Certain retinoids, like retinol, are naturally fluorescent, which enables highly sensitive and selective detection. jfda-online.com For non-fluorescent compounds, derivatization with a fluorescent marker can be used. nih.govresearchgate.net

Mass Spectrometry (MS and MS/MS) for Identification and Quantification

Mass spectrometry, especially when coupled with HPLC (LC-MS) or GC (GC-MS), has emerged as the definitive method for the identification and quantification of retinoids. nih.govresearchgate.netcreative-proteomics.com

Mass Spectrometry (MS): MS provides the molecular weight of the compounds as they elute from the chromatography column, which is a highly specific identifier. journalagent.com In GC-MS, electron ionization (EI) is commonly used, whereas in LC-MS, softer ionization techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are typical. nih.govsciex.commdpi.com

Tandem Mass Spectrometry (MS/MS): For enhanced specificity and to mitigate complex matrix effects, tandem mass spectrometry is utilized. nih.gov In MS/MS, a specific parent ion (e.g., the molecular ion of the retinoid of interest) is selected, fragmented, and the resulting daughter ions are detected. nih.govthermofisher.com This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is exceptionally sensitive and specific, facilitating the accurate quantification of retinoids present at low levels in complex biological samples. nih.govthermofisher.comthermofisher.com

Interactive Table: Detection Methods for Retinoids

| Detection Method | Principle | Analytes Detected | Limit of Detection (LOD) Example | Reference |

|---|---|---|---|---|

| HPLC-UV | UV Absorbance (e.g., 325 nm) | Retinol, Retinal, Retinyl Esters | 0.2-0.7 pmol | nih.gov |

| HPLC-Fluorescence | Native Fluorescence | Retinol | Not specified | jfda-online.com |

| LC-MS/MS (SRM) | Mass-to-charge ratio of parent and fragment ions | all-trans-Retinoic Acid | 20 pg/mL | semanticscholar.org |

| GC-MS | Mass-to-charge ratio of fragmented ions | Retinol, alpha-Tocopherol | 3.5 ng (injected) | nih.gov |

Radioisotopic Tracing and Scintillation Counting

Radioisotopic tracing is a powerful technique used to track the metabolic fate of compounds within a biological system. In retinoid research, this methodology involves introducing a retinoid molecule labeled with a radioisotope, most commonly tritium (B154650) (³H), into cells, tissues, or whole organisms. nih.govarvojournals.org The subsequent detection of radioactivity allows researchers to follow the absorption, distribution, metabolism, and excretion of the labeled compound.

The general procedure involves several key steps. First, a radiolabeled retinoid, such as all-trans-[³H]retinol, is administered. arvojournals.org Following a specific incubation or treatment period, tissues or biological fluids are collected. nih.gov Retinoids are then extracted from these samples, often using a liquid-liquid extraction process with organic solvents like ethanol (B145695) and hexane. nih.govpnas.org

To identify and quantify individual retinoid metabolites, including polar derivatives like this compound, the extracts are typically analyzed using High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net The HPLC system separates the different retinoid compounds based on their physicochemical properties. The effluent from the HPLC column can be passed through a flow scintillation analyzer or collected in fractions at short intervals. arvojournals.orgresearchgate.net

These fractions are then mixed with a scintillation cocktail in vials, and the amount of radioactivity in each is measured using a liquid scintillation counter. nih.govpnas.org This instrument detects the flashes of light (scintillations) produced when the radioisotope's emitted beta particles interact with the scintillator fluid. The counts per minute (cpm) recorded are directly proportional to the amount of the radiolabeled compound present in the fraction. arvojournals.org This approach enables the quantification of even minute amounts of specific metabolites, providing critical insights into metabolic pathways, such as the conversion of retinoic acid to this compound. researchgate.netsci-hub.st

| Parameter | Description | Source(s) |

| Common Radioisotope | Tritium (³H) is frequently used to label retinoids for tracing studies. | nih.gov, arvojournals.org |

| Detection Method | Liquid Scintillation Counting measures the radioactivity (counts per minute) of labeled compounds. | nih.gov, pnas.org |

| Separation Technique | High-Performance Liquid Chromatography (HPLC) is used to separate individual retinoid metabolites before quantification. | arvojournals.org, researchgate.net |

| Application | Allows for tracking and quantifying the metabolism of retinoids into various forms within biological matrices. | nih.gov, researchgate.net |

Methodological Considerations: Stability, Isomerization, and Matrix Effects

The accurate analysis of this compound and other retinoids is complicated by several factors inherent to their chemical nature and the complexity of the biological samples in which they are found. Careful consideration of stability, isomerization, and matrix effects is crucial for obtaining reliable and reproducible results.

Stability Retinoids as a class of compounds are notoriously unstable, being susceptible to degradation from exposure to light, heat, and oxygen. kuleuven.benih.gov All manipulations involving retinoid standards and samples should be performed under amber or red light to prevent photodegradation. pnas.orgpnas.org Studies have shown that retinoid degradation often follows first-order kinetics, with significant declines observed during storage, particularly at elevated temperatures. nih.gov For instance, long-term stability tests on commercial cosmetic products revealed retinoid losses ranging from 40% to 100% after 6 months at 40°C. nih.gov

While retinoids in solution are unstable, biological matrices may confer some protection against degradation and isomerization. nih.gov Samples should be frozen immediately after collection, stored at -80°C, and thawed on ice just before analysis to minimize degradation. nih.gov Homogenized tissue samples are particularly vulnerable and may undergo degradation from matrix effects after just a few hours, even at 4°C. nih.gov

Isomerization Retinoids can exist as various geometric isomers, primarily due to the double bonds in their polyene chain. The most common forms are all-trans, 9-cis, and 13-cis isomers. sci-hub.st These isomers can interconvert, a process known as isomerization, which can be induced by light, heat, or acidic conditions. scribd.com For example, all-trans-retinoic acid can be metabolized in the body into isomers like 13-cis-retinoic acid. sci-hub.st Since different isomers can have distinct biological activities, it is essential that analytical methods can separate and quantify them individually. nih.gov The analytical process itself must be controlled to prevent artifactual isomerization, ensuring that the measured isomer profile reflects the true state of the biological sample. nih.gov

Matrix Effects Biological samples are complex mixtures containing numerous endogenous substances that can interfere with the analysis of target analytes. This phenomenon, known as the matrix effect, is a significant challenge in retinoid quantification. nih.gov Matrix components can co-elute with the retinoid of interest during chromatography, leading to signal suppression or enhancement in mass spectrometry, or creating overlapping peaks in UV detection. mdpi.comsciex.com This can result in the inaccurate quantification or even misidentification of retinoids. nih.gov

The lack of a true "blank" biological matrix devoid of endogenous retinoids makes it difficult to accurately assess recovery or the full extent of matrix effects. nih.gov Advanced techniques such as tandem mass spectrometry (MS/MS or MS³) and specialized ionization technologies can help improve selectivity and mitigate interference. nih.govsciex.com For example, significant matrix effects have been noted in the analysis of α-tocopherol using electrospray ionization (ESI), which were not present when using UniSpray (US) ionization. kuleuven.be Proper sample preparation, including solid-phase extraction (SPE) or liquid-liquid extraction, is critical to remove interfering substances before instrumental analysis. nih.gov

| Consideration | Challenge | Mitigation Strategy | Source(s) |

| Stability | Degradation due to light, heat, and oxygen. | Work under subdued light, store samples at -80°C, minimize time between processing and analysis. | pnas.org, nih.gov, nih.gov |

| Isomerization | Interconversion between different geometric isomers (e.g., all-trans to 13-cis). | Control light and heat exposure; use chromatographic methods that resolve isomers. | nih.gov, sci-hub.st |

| Matrix Effects | Interference from other components in the biological sample leading to signal suppression or enhancement. | Thorough sample cleanup (e.g., SPE), use of internal standards, advanced detection methods (LC-MS/MS). | mdpi.com, nih.gov, nih.gov |

Regulatory Aspects of Retinotaurine Metabolism

Influence of Retinoid-Binding Proteins on Precursor Metabolism

Retinoids are lipophilic molecules that require carrier proteins for transport and to prevent non-specific interactions. nih.gov These retinoid-binding proteins are crucial in controlling the metabolic fate of vitamin A derivatives by qualitatively and quantitatively managing retinoid concentrations and chaperoning their access to metabolic enzymes. nih.govescholarship.org

In the bloodstream, retinol (B82714) is transported by the serum retinol-binding protein (RBP4), which forms a complex with transthyretin (TTR) to prevent its filtration by the kidneys. mdpi.com For cellular uptake, the RBP4-retinol complex binds to the membrane receptor STRA6 (Stimulated by Retinoic Acid 6), which facilitates the transport of retinol into the target cell. mdpi.come-dmj.orgnih.gov

Once inside the cell, retinol binds to cellular retinol-binding proteins (CRBPs), with CRBP1 being the major intracellular form. escholarship.orgnih.gov CRBPs play several key roles:

They facilitate the uptake and intracellular transport of retinol. nih.gov

They protect the highly reactive retinol and retinaldehyde molecules from non-specific degradation or metabolism. escholarship.org

Crucially, they "channel" or present retinol and retinaldehyde as preferred substrates to specific enzymes involved in both the storage (esterification) and synthesis pathways. escholarship.orgmdpi.com For instance, holo-CRBP is the substrate for lecithin:retinol acyltransferase (LRAT) for storage as retinyl esters, and for retinol dehydrogenases (RDHs) that catalyze the first step in retinoic acid synthesis. escholarship.orgmdpi.com

Cellular retinoic acid-binding proteins (CRABPs) bind retinoic acid with high affinity and are thought to direct it towards catabolic pathways or specific nuclear receptors. escholarship.orgnih.gov By sequestering retinoic acid, CRABPs can limit its availability for other metabolic processes, including conjugation with taurine (B1682933). The spatial and temporal expression patterns of these binding proteins are critical determinants of the physiological effects of retinoids. nih.gov

Table 1: Key Retinoid-Binding Proteins in Precursor Metabolism

| Protein | Location | Ligand(s) | Primary Function in Retinotaurine Precursor Metabolism | Citations |

| RBP4 (sRBP) | Serum | Retinol | Transports retinol from the liver to peripheral tissues. Delivers retinol to cells via the STRA6 receptor. | mdpi.comnih.gov |

| STRA6 | Cell Membrane | RBP4-Retinol Complex | Mediates cellular uptake of retinol from RBP4. | mdpi.come-dmj.orgnih.gov |

| CRBP1 | Cytosol | Retinol, Retinaldehyde | Solubilizes and protects intracellular retinol/retinaldehyde. Presents retinol to dehydrogenases for conversion to retinaldehyde, the immediate precursor for RA synthesis. | escholarship.orgnih.gov |

| CRABP I & II | Cytosol, Nucleus | Retinoic Acid | Sequesters retinoic acid, potentially limiting its availability by directing it towards nuclear receptors or catabolic enzymes. | escholarship.orgnih.gov |

Enzymatic Regulation of Retinoic Acid Levels Affecting Precursor Availability

The intracellular concentration of retinoic acid, the direct precursor for this compound, is tightly controlled by a delicate balance between its synthesis and degradation. mdpi.com This homeostatic mechanism is critical, as both excesses and deficiencies in retinoic acid can be detrimental. mdpi.com

Synthesis of Retinoic Acid: The synthesis of retinoic acid from retinol is a two-step oxidative process. mdpi.com

Retinol to Retinaldehyde: This reversible, rate-limiting step is catalyzed by cytosolic alcohol dehydrogenases (ADHs) or microsomal retinol dehydrogenases (RDHs). nih.govmdpi.com

Retinaldehyde to Retinoic Acid: This irreversible step is catalyzed by a family of NAD-dependent retinaldehyde dehydrogenases (RALDHs). nih.govnih.gov The tissue-specific expression of three main RALDH isozymes (RALDH1, RALDH2, and RALDH3) is a key factor in determining where and when retinoic acid is synthesized. nih.gov

Degradation of Retinoic Acid: The primary pathway for retinoic acid catabolism is hydroxylation by a specific family of cytochrome P450 enzymes, known as the CYP26 family (CYP26A1, CYP26B1, and CYP26C1). mdpi.comnih.gov These enzymes convert retinoic acid into more polar, biologically inactive metabolites such as 4-oxo-RA and 4-hydroxy-RA, which are then primed for elimination. nih.govresearchgate.net CYP26A1, in particular, exhibits a very high affinity and clearance rate for all-trans-retinoic acid. nih.gov

A crucial aspect of this regulation is a powerful feedback loop: retinoic acid itself induces the expression of the CYP26A1 and CYP26B1 genes. mdpi.comnih.gov This auto-regulatory mechanism ensures that when retinoic acid levels rise, the machinery for its degradation is upregulated, thus preventing excessive accumulation and maintaining homeostasis. nih.gov Therefore, the availability of retinoic acid as a substrate for this compound synthesis is directly dependent on the net activity of RALDHs versus CYP26 enzymes. mdpi.com

Table 2: Key Enzymes Regulating Retinoic Acid Availability

| Enzyme Family | Specific Enzyme(s) | Function | Effect on Retinoic Acid Levels | Regulatory Notes | Citations |

| Retinol/Retinaldehyde Dehydrogenases | ADHs, RDHs | Oxidation of Retinol to Retinaldehyde | Increases substrate for RALDHs | Rate-limiting step in RA synthesis. | nih.govmdpi.com |

| Retinaldehyde Dehydrogenases | RALDH1, RALDH2, RALDH3 | Oxidation of Retinaldehyde to Retinoic Acid | Increase | Irreversible step; tissue-specific expression dictates sites of RA synthesis. | nih.govnih.govembopress.org |

| Cytochrome P450 Family 26 | CYP26A1, CYP26B1, CYP26C1 | Hydroxylation/Oxidation of Retinoic Acid | Decrease | Primary catabolic pathway; expression is induced by retinoic acid as a negative feedback mechanism. | mdpi.comnih.govresearchgate.netnih.gov |

Factors Modulating Conjugation Rates and Excretion Efficiency

The final step in the formation of this compound is the conjugation of retinoic acid with the amino acid taurine, forming an amide bond. annualreviews.org This metabolite is subsequently excreted, primarily in the bile. drugbank.comladtestwebsite.com The efficiency of this process is influenced by several factors.

Substrate Availability: The rate of this compound formation is fundamentally dependent on the intracellular concentrations of its two precursors: retinoic acid and taurine. The availability of retinoic acid is governed by the binding proteins and enzymatic activities described above. escholarship.orgembopress.org Taurine is one of the most abundant free amino acids in many mammalian tissues, particularly the retina and brain, and is obtained from the diet or through endogenous synthesis. annualreviews.orgnih.govnih.gov While generally plentiful, taurine levels can be depleted under certain conditions, which could potentially limit the rate of conjugation. ucl.ac.uk

Excretion Efficiency: this compound is recognized as a biliary metabolite, indicating its role as a detoxification product for eliminating excess retinoic acid. annualreviews.orgladtestwebsite.com The efficiency of its excretion depends on the function of biliary transport systems. This conjugation with the highly polar taurine molecule increases the water solubility of the lipophilic retinoid, facilitating its transport into bile and subsequent elimination from the body.

Future Directions in Retinotaurine Research

Definitive Elucidation of Specific Enzymes Catalyzing Conjugation Reactions

The formation of retinotaurine occurs when retinoic acid reacts with taurine (B1682933). annualreviews.org This is a conjugation reaction, a type of Phase II metabolic process that typically increases the water solubility of a compound to facilitate its excretion. amegroups.org While the substrates (retinoic acid and taurine) are known, the specific enzyme or enzymes that catalyze this amide bond formation in vivo have not been definitively identified.

Future research must focus on isolating and characterizing the enzyme responsible for this conjugation. This investigation will likely center on transferase enzymes, which are known to catalyze Phase II reactions. amegroups.org Identifying this enzyme is a critical step, as it would allow for a deeper understanding of the regulation of retinoic acid levels. The expression and activity of this enzyme could be a key control point in determining the metabolic fate of retinoic acid, influencing whether it is directed towards signaling pathways or marked for elimination via taurine conjugation.

Table 1: Key Enzyme Families in Retinoid Metabolism and the Unidentified this compound-Synthesizing Enzyme

| Enzyme Family / Class | Known Role in Retinoid Metabolism | Typical Substrate(s) | Reaction Type |

|---|---|---|---|

| Cytochrome P450 (CYP) enzymes (e.g., CYP26A1, CYP2C8, CYP3A4) | Catalyze the oxidation of all-trans-retinoic acid to more polar metabolites like 4-hydroxy-retinoic acid and 4-oxo-retinoic acid. drugbank.comamegroups.orgbio-rad.com | All-trans-retinoic acid | Oxidation (Hydroxylation) |

| UDP-Glucuronosyltransferases (UGTs) (e.g., UGT2B7) | Catalyze the conjugation of retinoic acid and its oxidized metabolites with glucuronic acid, forming retinoyl β-glucuronides. drugbank.combio-rad.com | All-trans-retinoic acid | Glucuronidation (Conjugation) |

| Retinol (B82714)/Retinaldehyde Dehydrogenases (RDHs, ADHs) | Interconvert retinol and retinaldehyde, a key step in the synthesis of retinoic acid. nih.govmdpi.com | Retinol, Retinaldehyde | Oxidation/Reduction |

| Transferase (Unidentified) | Hypothesized to catalyze the conjugation of retinoic acid with taurine to form this compound. | All-trans-retinoic acid, Taurine | Amide Bond Formation (Conjugation) |

Investigation of Potential Subtle Biological Roles or Modulatory Activities Beyond Excretion

While this compound is considered an end-product for excretion, its structural similarity to all-trans-retinoic acid, a potent signaling molecule, raises the possibility of other, more subtle biological functions. ontosight.ai Retinoids are critical for vision, cell growth, differentiation, and immune function. news-medical.net It is plausible that this compound could act as a modulator of these processes. For instance, it might compete with retinoic acid for binding to transport proteins or even interact weakly with the retinoic acid receptors (RARs) or retinoid X receptors (RXRs), thereby dampening or altering retinoid signaling.

Furthermore, the taurine component of the molecule has its own distinct biological activities, particularly in the retina, where it may function as an inhibitory neurotransmitter, an osmolyte, and a regulator of calcium homeostasis and protein phosphorylation. annualreviews.org Future studies are needed to explore whether this compound retains or modifies any of these taurine-related functions or possesses entirely new activities. Investigating its effects on cell proliferation, differentiation, and gene expression in retinoid-sensitive tissues could reveal if it is truly inert or if it plays a modulatory role in cellular physiology. ontosight.ai

Development and Refinement of Advanced Analytical Techniques for Trace Detection

A significant challenge in studying this compound is its low physiological concentration. To understand its dynamics and potential functions, highly sensitive and specific analytical methods are required. Current techniques for analyzing retinoids in biological samples include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and, more powerfully, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). nih.govmdpi.comnih.gov

Future advancements will need to focus on refining these methods to achieve even lower limits of detection and quantification, which is essential for accurately measuring trace amounts of this compound in complex matrices like plasma, liver, and retinal tissue. mdpi.comsciex.com Innovations such as Differential Mobility Spectrometry (DMS), like SelexION Technology, which adds another dimension of separation based on a molecule's size and shape, can be coupled with LC-MS/MS. sciex.com This approach can help resolve this compound from interfering matrix components and other retinoid isomers, leading to more confident identification and precise quantification. sciex.com The development of such robust methods is a prerequisite for detailed pharmacokinetic studies and for correlating this compound levels with specific physiological or pathological states.

Table 2: Advanced Analytical Techniques for Retinoid and this compound Analysis

| Analytical Technique | Principle | Application/Advantage for this compound Research |

|---|---|---|

| High-Performance Liquid Chromatography with UV/Fluorescence Detection (HPLC-UV/FL) | Separates compounds based on their interaction with a stationary phase; detection is based on UV absorbance or fluorescence. mdpi.comnih.gov | Established method for quantifying major retinoids; fluorescence detection offers good sensitivity for some compounds. nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry for molecular identification and quantification. nih.govsci-hub.se | Considered the gold standard for high-sensitivity quantification of low-abundance molecules in complex biological samples. sci-hub.se |

| High-Performance Thin-Layer Chromatography (HPTLC) | A planar chromatographic technique offering high sample throughput and cost-effective analysis at nanogram levels. sci-hub.se | Useful for screening and quantification, requiring smaller solvent volumes compared to HPLC. sci-hub.se |

| LC-MS/MS with Differential Mobility Spectrometry (DMS) | Adds a gas-phase separation step after chromatography and before mass spectrometry, separating ions based on their mobility in an electric field. sciex.com | Provides an additional layer of selectivity to resolve target analytes from co-eluting matrix interferences, enhancing the accuracy of trace-level quantification. sciex.com |

Integration into Comprehensive Theoretical Models of Retinoid Signaling Networks

The retinoid signaling network is a complex system involving the uptake of retinol, its conversion to retinoic acid, its binding to nuclear receptors (RARs and RXRs) to regulate transcription, and its ultimate catabolism. nih.govfrontiersin.org Current models of this network largely focus on the synthetic pathways and the direct signaling actions of retinoic acid. frontiersin.org The catabolic pathways, including oxidation by CYP enzymes and conjugation reactions, are often treated as simple clearance mechanisms.

A key future direction is to integrate the this compound formation pathway into more comprehensive, quantitative models of the entire retinoid network. This requires determining the kinetic parameters of the unidentified conjugating enzyme and understanding how its activity is regulated in relation to other catabolic enzymes like CYP26A1. mdpi.com By incorporating the flux through the taurine conjugation pathway, these models could more accurately predict the intracellular concentration of active retinoic acid under various conditions. Such integrated models would provide a more holistic understanding of retinoid homeostasis and could help identify novel points for therapeutic intervention in diseases linked to deregulated retinoic acid signaling. mdpi.com

Q & A

Basic Research Questions

Q. How to establish Retinotaurine’s biological activity in preliminary studies?

- Method : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define experimental parameters. For example:

- Population: Primary human retinal cells (in vitro) or murine models (in vivo).

- Intervention: this compound at varying concentrations (e.g., 0.1–100 µM).

- Comparison: Positive controls (e.g., taurine derivatives) and vehicle-only groups.

- Outcome: Quantify biomarkers like oxidative stress reduction (e.g., ROS levels via fluorescence assays).

- Time: Acute (24–72 hr) vs. chronic (4–8 weeks) exposure .

Q. What experimental designs are optimal for identifying this compound’s mechanism of action?

- Method : Combine targeted and untargeted approaches:

- Targeted: siRNA knockdown of suspected pathways (e.g., Nrf2-ARE signaling) to assess this compound’s dependency.

- Untargeted: RNA-seq or phosphoproteomics to identify novel pathways.

Q. How to address variability in this compound’s efficacy across cell lines?

- Method : Standardize culture conditions (e.g., hypoxia vs. normoxia, serum concentration) and use ≥3 biologically distinct cell lines (e.g., ARPE-19, HCE-T, and primary cells).

- Controls : Include internal controls (e.g., ATP assays for viability) and validate results with orthogonal assays (e.g., Seahorse metabolic profiling) .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported effects across studies?

- Method : Conduct a systematic discrepancy analysis:

Compare variables: Dosage, administration routes, and model systems (e.g., age of animal models).

Replicate conflicting studies with harmonized protocols.

Apply meta-analysis tools (e.g., RevMan) to quantify heterogeneity (I² statistic) .

- Case Example : If Study A reports antioxidant effects in mice but Study B shows null results in rats, assess species-specific cytochrome P450 metabolism differences .

Q. What strategies optimize this compound’s bioavailability in translational models?

- Method : Use physiologically based pharmacokinetic (PBPK) modeling to predict absorption barriers.

- In vitro: Caco-2 permeability assays.

- In silico: GastroPlus™ simulations for bioavailability projections.

Q. How to integrate multi-omics data to elucidate this compound’s polypharmacology?

- Method : Employ multi-layered integration:

Transcriptomics : Identify differentially expressed genes (DESeq2).

Metabolomics : Map pathway perturbations (MetaboAnalyst).

Network pharmacology : Use platforms like STITCH to predict off-target interactions.

Q. What statistical approaches mitigate bias in this compound’s high-throughput screening data?

- Method : Apply batch-effect correction (e.g., Combat in R) and machine learning debiasing:

- Train models on negative controls to identify technical artifacts.

- Use SHAP (SHapley Additive exPlanations) values to interpret feature importance .

Data Analysis & Reporting Standards

Q. How to structure this compound studies for reproducibility?

- Guidelines : Follow NIH preclinical reporting standards:

- Detailed Methods: Include exact compound formulations (e.g., solvent, purity by HPLC).

- Raw Data: Upload to repositories like Figshare with DOI links.

- Limitations: Explicitly state batch-to-batch variability or model limitations (e.g., lack of human retinal organoids) .

Q. What frameworks validate this compound’s synergistic effects with existing therapies?

- Method : Use Chou-Talalay combination index:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.